Product packaging for 2-Amino-3-chloro-4-fluorobenzoic acid(Cat. No.:CAS No. 1855799-43-7)

2-Amino-3-chloro-4-fluorobenzoic acid

Cat. No.: B2960545
CAS No.: 1855799-43-7
M. Wt: 189.57
InChI Key: XIGNGQVEUDVFSB-UHFFFAOYSA-N
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Description

Contextualization within the Field of Poly-Substituted Benzoic Acid Chemistry

Poly-substituted benzoic acids are a class of organic compounds that feature a benzene (B151609) ring attached to a carboxyl group (-COOH) and multiple other substituents. wikipedia.orgpreprints.org The identity and position of these substituents profoundly influence the molecule's physical and chemical properties. fiveable.me The carboxyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta-position. wikipedia.org

In the case of 2-Amino-3-chloro-4-fluorobenzoic acid, the interplay between the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups creates a complex electronic environment. This intricate balance of electronic effects governs the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the reactivity of the aromatic ring itself, making it a subject of interest for synthetic chemists seeking to fine-tune molecular properties. fiveable.meresearchgate.net

Foundational Importance of Halogenated Aminobenzoic Acids in Organic Synthesis and Materials Science

Halogenated aminobenzoic acids are crucial intermediates in the synthesis of a wide array of organic compounds, particularly pharmaceuticals and agrochemicals. nih.govguidechem.com The presence of halogen atoms provides several advantages:

Modulation of Physicochemical Properties : Halogens, especially fluorine, can significantly alter properties like lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. nih.govossila.com The introduction of fluorine is a common strategy in medicinal chemistry to optimize drug candidates. nih.gov

Synthetic Handles : The carbon-halogen bond serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. researchgate.net

Enzymatic Halogenation : The study of naturally occurring halogenated compounds has led to the development of enzymatic methods using haloperoxidases for more environmentally friendly halogenation reactions in organic synthesis. rsc.org

The amino group on the aminobenzoic acid scaffold is also a key functional group, acting as a precursor for the formation of heterocyclic rings, amides, and other nitrogen-containing structures. orgsyn.orgscirp.org For instance, anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental starting materials for synthesizing quinolines, quinazolinones, and benzodiazepines—scaffolds frequently found in biologically active compounds. researchgate.netnih.gov

Overview of Contemporary Research Trajectories for Tri-Substituted Anthranilic Acid Derivatives

Anthranilic acid and its substituted analogues are recognized as "privileged" pharmacophores in drug discovery. nih.gov This means their structure is frequently found in molecules that exhibit a range of biological activities. The substitution on the anthranilic acid scaffold allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Contemporary research on tri-substituted anthranilic acid derivatives is focused on several therapeutic areas:

Anti-inflammatory Agents : Many N-substituted anthranilic acid derivatives, known as fenamates, have well-established anti-inflammatory properties. ijddr.in Research continues to explore new derivatives with improved efficacy. uees.edu.ec

Anticancer and Antiviral Agents : These derivatives serve as core structures for developing inhibitors of various biological pathways implicated in cancer and viral replication. nih.gov They have been investigated as apoptosis inducers and inhibitors of pathways like the hedgehog signaling pathway. nih.gov

Antimicrobial and Quorum Sensing Inhibitors : Halogen-substituted anthranilic acids have been used to create novel hybrid molecules that can interfere with bacterial communication systems (quorum sensing), a promising strategy to combat antibiotic resistance. mdpi.com

Enzyme Inhibition : Derivatives of anthranilic acid are being explored as inhibitors for a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glycosidase, which are relevant targets for metabolic and neurodegenerative diseases. researcher.life

The combination of halogens and other substituents on the anthranilic acid ring allows researchers to systematically modify the molecule's shape and electronic properties to achieve potent and selective interactions with specific biological targets.

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₅ClFNO₂
2-Amino-3-chlorobenzoic acid C₇H₆ClNO₂
2-Amino-3-fluorobenzoic acid C₇H₆FNO₂
2-aminobenzoic acid (Anthranilic acid) C₇H₇NO₂
4-aminobenzoic acid C₇H₇NO₂
Benzoic acid C₇H₆O₂
Benzodiazepines Varies
Chlorine Cl₂
Fluorine F₂
Quinolines Varies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B2960545 2-Amino-3-chloro-4-fluorobenzoic acid CAS No. 1855799-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGNGQVEUDVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 Chloro 4 Fluorobenzoic Acid

De Novo Synthetic Routes and Pathway Design

De novo synthesis of 2-amino-3-chloro-4-fluorobenzoic acid involves the sequential introduction of amino, carboxyl, chloro, and fluoro groups onto a benzene (B151609) ring. The order of these introductions is critical and is governed by the directing effects of the substituents already present on the ring.

Multi-Step Organic Synthesis Strategies

Multi-step strategies offer the flexibility to control the regiochemistry of the substitution reactions. This often involves the use of protecting groups and a careful sequence of activation and deactivation of the aromatic ring.

The regioselective synthesis of this compound is a complex task due to the interplay of the directing effects of the four different functional groups. A plausible synthetic pathway could commence with a readily available starting material such as 4-fluorotoluene (B1294773). The methyl group can later be oxidized to a carboxylic acid, and the fluorine atom directs incoming electrophiles primarily to the ortho and para positions.

A hypothetical multi-step synthesis could be envisioned as follows:

Nitration: The nitration of 4-fluorotoluene would be the initial step. The fluorine atom is an ortho-, para-director. Due to steric hindrance from the methyl group, the major product would likely be 4-fluoro-2-nitrotoluene.

Chlorination: The next step would be the chlorination of 4-fluoro-2-nitrotoluene. The nitro group is a meta-director, and the fluorine is an ortho-, para-director. The combined directing effects would favor the introduction of the chlorine atom at the position meta to the nitro group and ortho to the fluorine, which is the desired 3-position.

Oxidation: The methyl group of 3-chloro-4-fluoro-2-nitrotoluene can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This would yield 3-chloro-4-fluoro-2-nitrobenzoic acid.

Reduction: Finally, the nitro group is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using a metal in acidic conditions (e.g., Sn/HCl or Fe/HCl), to afford the target molecule, this compound.

The success of this strategy hinges on the regioselectivity of the chlorination step and the compatibility of the functional groups in the subsequent oxidation and reduction steps.

StepTransformationKey ReagentsPurpose
1NitrationHNO₃, H₂SO₄Introduction of the nitro group, which will later be converted to the amino group.
2ChlorinationCl₂, FeCl₃ or AlCl₃Regioselective introduction of the chlorine atom at the 3-position.
3OxidationKMnO₄ or H₂CrO₄Conversion of the methyl group to a carboxylic acid.
4ReductionH₂/Pd-C or Sn/HClReduction of the nitro group to the final amino group.

An alternative de novo approach involves beginning with a molecule that already contains some of the required halogens and the carboxylic acid moiety. A notable example is a pathway starting from 3-chloro-4-fluorobenzoic acid. This commercially available precursor simplifies the synthetic challenge.

The key steps in this protocol are:

Nitration: 3-chloro-4-fluorobenzoic acid is subjected to nitration. The carboxylic acid group is a meta-director, while the fluorine and chlorine atoms are ortho-, para-directors. The strong activating effect of the fluorine atom and the deactivating effect of the carboxylic acid and chlorine would direct the incoming nitro group to the 2-position, yielding 3-chloro-4-fluoro-2-nitrobenzoic acid.

Reduction: The subsequent step is the reduction of the nitro group to an amine. This transformation is typically high-yielding and can be accomplished using standard reduction methods, such as catalytic hydrogenation or metal/acid combinations, to produce this compound.

This two-step sequence from a commercially available precursor represents a more convergent and potentially higher-yielding route compared to building the molecule from a simpler monosubstituted benzene.

ReactantReagentsProductYield
3-Chloro-4-fluorobenzoic acidHNO₃, H₂SO₄3-Chloro-4-fluoro-2-nitrobenzoic acidHigh
3-Chloro-4-fluoro-2-nitrobenzoic acidFe, HCl or H₂, Pd/CThis compoundHigh

Precursor-Based Transformations

These methodologies rely on the synthesis of an advanced intermediate that already possesses the desired substitution pattern, followed by a final chemical conversion to introduce the carboxylic acid function.

The hydrolysis of a nitrile (-CN) group to a carboxylic acid is a well-established transformation in organic synthesis. patsnap.com This can be achieved under either acidic or basic conditions. For the synthesis of this compound, this would involve the hydrolysis of the corresponding benzonitrile (B105546) precursor, 2-amino-3-chloro-4-fluorobenzonitrile.

The primary challenge in this approach is the synthesis of the requisite benzonitrile. A common method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. The synthesis of the precursor could be envisioned as follows:

Synthesis of the aniline (B41778) precursor: This would require the synthesis of 3-chloro-4-fluoro-2-nitroaniline (B11904275).

Diazotization: The amino group of 3-chloro-4-fluoro-2-nitroaniline would be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl).

Cyanation: The diazonium salt would then be treated with a cyanide source, typically copper(I) cyanide, to yield 3-chloro-4-fluoro-2-nitrobenzonitrile.

Reduction: The nitro group of the benzonitrile would be reduced to an amino group to give 2-amino-3-chloro-4-fluorobenzonitrile.

Hydrolysis: The final step would be the hydrolysis of the nitrile group to a carboxylic acid, yielding the target molecule.

PrecursorHydrolysis ConditionsProduct
2-Amino-3-chloro-4-fluorobenzonitrileH₂SO₄ (aq), heat or NaOH (aq), heat, then H₃O⁺This compound

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation. This suggests that 2-amino-3-chloro-4-fluorotoluene could serve as a direct precursor to the target molecule.

The synthesis of this substituted toluene (B28343) precursor would likely follow a similar logic to the de novo routes, starting from a simpler toluene derivative. For example, one could start with 2-chloro-4-fluorotoluene (B151448).

Nitration: Nitration of 2-chloro-4-fluorotoluene would be expected to introduce a nitro group. The directing effects of the substituents would need to be carefully considered to achieve the desired 3-nitro isomer, which upon reduction would give the 3-amino isomer. However, the formation of other isomers is likely. A more controlled route might involve starting with 3-chloro-4-methylaniline (B146341) and introducing the fluorine via a Schiemann reaction.

Synthesis of 2-amino-3-chloro-4-fluorotoluene: Assuming the successful synthesis of this precursor, the final step is the oxidation of the methyl group.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions can be used to convert the methyl group to a carboxylic acid. Care must be taken as the amino group is sensitive to oxidation and may require protection (e.g., by acylation) prior to the oxidation step.

This route's viability is highly dependent on a successful and regioselective synthesis of the 2-amino-3-chloro-4-fluorotoluene precursor.

PrecursorOxidizing AgentConditionsProduct
2-Amino-3-chloro-4-fluorotoluene (with protected amino group)KMnO₄Basic, heatThis compound (after deprotection)
Catalytic Reduction of Nitro-Substituted Aromatic Carboxylic Acids

The transformation of a nitro group to an amine function via catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis. researchgate.netresearchgate.net For the synthesis of this compound, the logical precursor is 3-chloro-4-fluoro-2-nitrobenzoic acid . The process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst in the presence of a hydrogen source.

Catalytic hydrogenation is the preferred industrial method for reducing aromatic nitro compounds due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. researchgate.netwikipedia.org The reaction is typically carried out using gaseous hydrogen (H₂) and a heterogeneous catalyst, most commonly a noble metal supported on activated carbon. researchgate.net Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for this transformation. osti.gov Other catalysts based on platinum, rhodium, nickel, or iron can also be employed. researchgate.netnih.gov

The general reaction scheme is as follows:

Figure 1: Catalytic Reduction of 3-chloro-4-fluoro-2-nitrobenzoic acid

(Image depicting the chemical structure of 3-chloro-4-fluoro-2-nitrobenzoic acid being converted to this compound in the presence of a catalyst and hydrogen)

A typical laboratory or industrial procedure involves dissolving the nitroaromatic precursor in a suitable solvent, such as methanol (B129727) or ethanol (B145695), within a pressure-resistant reactor. google.comgoogle.com The catalyst (e.g., 5% or 10% Pd/C) is added to the solution. The reactor is then purged and pressurized with hydrogen gas. The reaction mixture is agitated at a specific temperature until hydrogen uptake ceases, indicating the completion of the reduction. After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Research on the reduction of similar substituted nitrobenzoic acids has provided a foundation for this method. For instance, a patented process for producing 2-amino-4-fluorobenzoic acid from 3-chloro-4-fluoro-6-nitrobenzoic acid utilizes a palladium-supported activated carbon catalyst with hydrogen gas at temperatures between 60-100°C and pressures of 2-5 kg/cm ². google.com This demonstrates the viability of this approach for related halogenated fluorobenzoic acids.

Table 1: Comparison of Catalysts for Aromatic Nitro Group Reduction This table presents a generalized comparison of common catalysts used in the hydrogenation of aromatic nitro compounds, based on findings from various studies.

CatalystTypical Loading (wt%)ActivitySelectivityNotes
Pd/C 5-10%HighGood to ExcellentMost common; can sometimes cause dehalogenation. osti.gov
Pt/C 1-5%Very HighModerateCan promote ring hydrogenation; additives may be needed to prevent dehalogenation. nih.gov
Raney Ni 5-20%ModerateGoodCost-effective; may require higher temperatures and pressures. nih.gov
Rh/C 1-5%HighModerateHighly active for aromatic ring hydrogenation, which may be undesirable. osti.gov
Fe-based 10-25%ModerateHighOffers good chemoselectivity and is a low-cost, environmentally benign option. researchgate.net

Optimization and Scale-Up of Synthetic Protocols

The successful transition of a synthetic method from laboratory scale to industrial production hinges on rigorous optimization and robust scale-up strategies. The goal is to maximize yield, purity, and safety while minimizing costs and environmental impact.

Reaction Condition Refinement for Enhanced Yield and Purity

The efficiency of the catalytic reduction of 3-chloro-4-fluoro-2-nitrobenzoic acid is highly dependent on several reaction parameters. Fine-tuning these conditions is crucial for achieving high yields and purity.

Catalyst Selection and Loading: While Pd/C is a standard choice, its tendency to promote dehalogenation can be a significant issue, leading to impurities. researchgate.net Optimization may involve screening alternative catalysts like platinum-vanadium on carbon (Pt-V/C) or specific iron-based catalysts known for higher chemoselectivity. nih.govresearchgate.net The catalyst loading is also critical; sufficient catalyst ensures a reasonable reaction rate, but excessive amounts can increase costs and lead to side reactions. Optimal concentrations are typically determined empirically. researchgate.net

Solvent System: The choice of solvent affects the solubility of the substrate and product, as well as the activity of the catalyst. Alcohols like methanol and ethanol are common, but water can also be used, particularly when the substrate is in its salt form. google.comresearchgate.net A patent for hydrogenating nitrobenzoic acids suggests using an aqueous solution where the acid is neutralized with an alkali metal hydroxide (B78521) to a pH of 5 to 7, which can improve reaction control. google.com

Temperature and Pressure: These parameters are directly linked to the reaction rate. Higher temperatures and pressures generally accelerate the reduction but can also increase the rate of undesirable side reactions, such as dehalogenation. osti.gov Optimal conditions are a compromise between reaction speed and selectivity. For many nitro group hydrogenations, temperatures in the range of 50-120°C and hydrogen pressures from atmospheric to 100 psig are effective. osti.govgoogle.com

Reaction Time: Monitoring the reaction's progress, typically by measuring hydrogen uptake, is essential to determine the endpoint. Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can promote the formation of by-products.

Table 2: Illustrative Optimized Parameters for Halogenated Nitrobenzoic Acid Reduction This table provides a hypothetical set of optimized conditions based on general principles and data from related syntheses.

ParameterOptimized ValueRationale
Precursor 3-chloro-4-fluoro-2-nitrobenzoic acidDirect precursor to the target molecule.
Catalyst 5% Pd/C (with dehalogenation inhibitor) or Fe(OH)ₓ/PtBalances high activity with improved chemoselectivity to prevent loss of Cl and F atoms. nih.gov
Catalyst Loading 0.5 - 2.0 mol%Minimizes cost while ensuring an efficient reaction rate.
Hydrogen Source H₂ GasClean and efficient reducing agent.
Pressure 50 - 80 psigSufficient to drive the reaction without promoting excessive side reactions. google.com
Solvent Methanol or Aqueous NaOH (pH 6-7)Good solubility for substrate and facilitates catalyst activity. google.comgoogle.com
Temperature 70 - 90 °CProvides a good reaction rate while minimizing thermal degradation and by-product formation. osti.gov
Agitation Speed 300 - 500 rpmEnsures efficient mass transfer of hydrogen to the catalyst surface.

Methodologies for Improved Regio- and Chemoselectivity

In the synthesis of this compound, achieving high selectivity is paramount. The key challenges are ensuring complete reduction of the nitro group without affecting other functional groups (chemoselectivity) and preventing the removal of the halogen substituents (a specific form of chemoselectivity).

Chemoselectivity: The primary goal is the selective reduction of the nitro group over the carboxylic acid group. Fortunately, catalytic hydrogenation under the conditions described is highly chemoselective for the nitro group, and the carboxylic acid moiety typically remains intact. researchgate.net

The more significant challenge is preventing hydrodehalogenation, the reductive cleavage of the carbon-halogen bonds. The C-Cl bond is particularly susceptible to this side reaction. Several strategies can be employed to enhance selectivity and preserve the halogen atoms:

Catalyst Modification: The addition of promoters or inhibitors to the catalyst can suppress dehalogenation. For instance, iron(III) hydroxide has been shown to form interfaces with platinum that enhance the selective hydrogenation of the nitro group. nih.gov Vanadium compounds added in catalytic amounts can also improve selectivity by preventing the accumulation of reactive intermediates that may lead to side reactions. google.com

Use of Selective Reagents: Transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) instead of H₂ gas, can sometimes offer better selectivity under milder conditions. mdpi.comniscpr.res.in For example, using hydrazine hydrate (B1144303) in the presence of an iron-based catalyst has been reported for the reduction of substituted nitrobenzoic acids. google.com

Control of Reaction pH: Conducting the hydrogenation in a slightly acidic or neutral medium (pH 5-7) can significantly inhibit dehalogenation. google.com The presence of a base like triethylamine (B128534) may also be used to neutralize any hydrogen halides formed during the reaction, preventing further acid-catalyzed degradation. google.com

Process Control in Flow Chemistry: Modern scale-up often involves transitioning from batch reactors to continuous flow systems. Flow reactors offer superior control over temperature, pressure, and reaction time, which can be precisely tuned to favor the desired selective reduction and minimize the residence time where by-products might form. researchgate.net This precise control is highly effective in improving selectivity for sensitive substrates like halogenated nitroaromatics.

By carefully selecting the catalyst and optimizing reaction conditions, it is possible to achieve a highly regio- and chemoselective synthesis of this compound, resulting in a high-purity product suitable for subsequent applications.

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A thorough and scientifically accurate article focusing solely on the reaction chemistry and transformational studies of this compound, as per the requested detailed outline, cannot be generated at this time. Extensive searches for specific research literature detailing the reactivity of this particular compound have yielded insufficient data.

The available scientific information primarily concerns related but structurally distinct compounds, such as 2-aminobenzoic acid, 2-amino-3-fluorobenzoic acid, and various chloro-fluorobenzoic acids. While general reactions for the functional groups present in this compound (a carboxylic acid and an aromatic amine) are well-established in organic chemistry, providing a detailed, authoritative, and specific analysis for this exact molecule requires dedicated studies.

For instance, the synthesis of quinazolinone derivatives often starts from substituted 2-aminobenzoic acids; however, no specific examples utilizing this compound were found in the available literature. researchgate.netresearchgate.net Similarly, while diazotization is a classic reaction of aromatic amines, specific conditions, subsequent transformations, and product yields for this compound are not documented in the accessible research. orgsyn.orgguidechem.com

To adhere to the principles of scientific accuracy and the strict constraints of the user request—to focus solely on this compound—it is not possible to construct the article. Extrapolating data from analogous compounds would amount to speculation and would not meet the required standard of a factual, scientific report on the specified molecule. Further research and publication on the reactivity of this compound are needed before a comprehensive article can be written.

Reaction Chemistry and Transformational Studies of 2 Amino 3 Chloro 4 Fluorobenzoic Acid

Reactivity Profile of the Aromatic Amino Group

Formation of Ligands via Amine Coordination

The primary amine functionality of 2-amino-3-chloro-4-fluorobenzoic acid is a key site for its elaboration into various ligand structures. A prominent pathway for this transformation is through condensation reactions with aldehydes or ketones to form Schiff base ligands. sjctni.eduijrpc.com These reactions involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, to yield an imine or azomethine group (-C=N-). The resulting Schiff bases are versatile coordinating agents, capable of forming stable complexes with a wide range of metal ions. sjctni.edumdpi.com

The general synthesis of a Schiff base ligand from this compound can be represented by its reaction with an aldehyde (R-CHO) or a ketone (R-CO-R'). This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. researchgate.net

For instance, the condensation of 2-amino-4-chlorobenzoic acid with 3,5-dichlorosalicylaldehyde (B181256) has been shown to produce a bidentate Schiff base ligand. ijrpc.com Similarly, reaction with 3-ethoxysalicylaldehyde (B1293910) yields a tridentate ligand where the imine nitrogen, the phenolic oxygen, and one of the carboxylate oxygens can coordinate to a metal center. sjctni.edu It is expected that this compound would undergo analogous reactions to form multifunctional ligands, with the electronic properties of the resulting ligand being influenced by the chloro and fluoro substituents on the aromatic ring.

The coordination of these Schiff base ligands to metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), has been demonstrated for analogous systems. sjctni.eduijrpc.com The resulting metal complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. The table below summarizes representative reactions for the formation of Schiff base ligands from substituted anthranilic acids.

Anthranilic Acid DerivativeCarbonyl CompoundResulting Ligand TypeReference
2-Amino-4-chlorobenzoic acid3,5-DichlorosalicylaldehydeBidentate Schiff base ijrpc.com
2-Amino-4-chlorobenzoic acid3-EthoxysalicylaldehydeTridentate Schiff base sjctni.edu
2-Amino, 4-chloro benzoic acidIsatin (B1672199)Tridentate Schiff base researchgate.net

These studies indicate that the amine group of this compound provides a reliable handle for the synthesis of complex organic molecules with potential applications in coordination chemistry.

Halogen-Specific Reactivity on the Aromatic Ring

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring of this compound imparts distinct reactivity patterns, particularly in nucleophilic aromatic substitution and metal-mediated transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic core of this compound. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orglibretexts.org The rate and regioselectivity of SNAr reactions are heavily influenced by the nature of the substituents on the ring and the identity of the leaving group.

In the case of this compound, the carboxylic acid group, along with the halogens, acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, which is the reverse of their order of acidity. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate carbanion more effectively. masterorganicchemistry.com

Therefore, it is anticipated that nucleophilic attack on this compound would preferentially occur at the C-4 position, leading to the displacement of the fluoride (B91410) ion. This selectivity is further enhanced by the ortho and para positioning of electron-withdrawing groups relative to the leaving group, which allows for resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org In this molecule, the carboxylic acid group is meta to the fluorine, and the amino group is ortho, while the chlorine is also ortho. The interplay of these electronic effects would favor substitution at the C-4 position.

Directed Ortho-Metalation and Halogen-Metal Exchange Processes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, several functional groups could potentially act as DMGs, including the amino group (after protection), the deprotonated carboxylic acid (carboxylate), and the halogen atoms themselves.

The hierarchy of directing ability among these groups is crucial for predicting the outcome of a DoM reaction. The carboxylate group is a moderately strong DMG, directing lithiation to the C-6 position. The amino group is also a potent DMG, but typically requires protection (e.g., as a pivalamide (B147659) or carbamate) to prevent reaction with the organolithium base. The fluorine atom is also known to be a moderate directing group. organic-chemistry.org The competition between these directing groups would determine the site of metalation. For instance, in related substituted benzoic acids, the regioselectivity of lithiation can be controlled by the choice of base and reaction conditions. unblog.fr

In addition to DoM, halogen-metal exchange is another important transformation for aryl halides. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, resulting in the exchange of the halogen atom for a lithium atom. The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org Consequently, for this compound, a halogen-metal exchange would be more likely to occur at the C-3 position, involving the chlorine atom, rather than the more inert fluorine atom. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position.

Heterocyclic Ring Formation and Annulation Reactions

The structural framework of this compound, featuring adjacent amino and carboxylic acid functionalities on a substituted benzene (B151609) ring, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Cyclization to Indole (B1671886) Derivatives

Indole and its derivatives are a fundamentally important class of heterocyclic compounds. Anthranilic acids are common starting materials for the synthesis of indoles. nih.gov One established route proceeds through the formation of an isatin (1H-indole-2,3-dione) intermediate. For this compound, this would involve a cyclization reaction to form the corresponding 6-chloro-7-fluoroisatin. A plausible synthetic sequence could involve an initial reaction to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization to the isatin. orgsyn.org

Alternatively, the isatin intermediate can be synthesized, and then ring-opened to produce the anthranilic acid derivative. orgsyn.org Once the substituted isatin is obtained, it can be converted to the corresponding indole-2-carboxylic acid derivative, for example, through reduction of the C-3 carbonyl group and subsequent dehydration. Decarboxylation can then yield the substituted indole. The substituents on the benzene ring of the resulting indole would be carried over from the starting anthranilic acid.

Access to Polycyclic Aromatic Systems (e.g., Fluoroacridines)

2-Amino-3-fluorobenzoic acid has been identified as a key precursor for the synthesis of fluoroacridines. orgsyn.org Acridines are polycyclic aromatic compounds that can be synthesized from anthranilic acids through reactions such as the Bernthsen acridine (B1665455) synthesis. This reaction involves the acid-catalyzed condensation of an anthranilic acid with a diarylamine or a ketone.

In the context of this compound, a plausible route to a substituted fluoroacridine would involve its condensation with a suitable cyclic ketone, such as cyclohexanone, in the presence of a strong acid like polyphosphoric acid. This would lead to a cyclization and dehydration cascade, ultimately forming the acridine scaffold. The resulting product would be a substituted fluoroacridine, with the positions of the chloro and fluoro atoms determined by the starting material. These fluorinated polycyclic aromatic systems are of interest for their potential applications in materials science and medicinal chemistry.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a notable absence of detailed computational and theoretical investigations specifically focused on the chemical compound This compound . Despite the significant role that computational chemistry plays in characterizing molecular properties, dedicated studies outlining quantum chemical calculations for this particular molecule could not be located.

Computational methods such as Density Functional Theory (DFT) are standard tools for exploring the ground state electronic structure of molecules. These studies typically involve geometry optimization to find the most stable conformers, vibrational frequency calculations to predict infrared and Raman spectra, and Frontier Molecular Orbital (FMO) analysis to understand chemical reactivity through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, Molecular Electrostatic Potential (MEP) mapping is often used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack.

While a wealth of research exists applying these computational techniques to structurally similar compounds—such as isomers like 2-Amino-4-chlorobenzoic acid, 2-Amino-3-chlorobenzoic acid, and 2-chloro-6-fluorobenzoic acid—the specific data and detailed findings for this compound are not present in the surveyed academic papers and chemical databases. Similarly, investigations employing other methodologies like ab initio or semi-empirical methods for this exact compound were not found.

The absence of such specific research means that crucial data points, including optimized bond lengths and angles, calculated vibrational frequencies, HOMO-LUMO energy gaps, and electrostatic potential maps for this compound, are not available to be reported.

Consequently, a detailed article adhering to the requested scientific structure cannot be generated at this time due to the lack of specific published research on the computational chemistry and theoretical properties of this compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloro 4 Fluorobenzoic Acid

Advanced Computational Characterization

Advanced computational methods allow for a detailed exploration of the molecule's conformational landscape, potential reaction pathways, and the subtle forces governing its structure.

Potential Energy Surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps out the energetic landscape of the molecule. uni-muenchen.degaussian.com This allows for the identification of stable conformations (local minima) and transition states (saddle points), which are crucial for predicting reaction pathways and understanding conformational changes. q-chem.comresearchgate.net

For 2-Amino-3-chloro-4-fluorobenzoic acid, a "relaxed" PES scan, where all other geometric parameters are optimized at each step of the scan, can be particularly insightful. readthedocs.io Key applications for this molecule would include:

Rotation of the Carboxyl Group: Scanning the dihedral angle of the C-C-C=O bond would reveal the energy barrier for the rotation of the carboxylic acid group. This helps determine the most stable orientation of the -COOH group relative to the amino group and the halogen substituents. Studies on similar substituted benzoic acids have used this method to understand cis-trans isomerism related to the hydroxyl group's orientation. mdpi.com

Rotation of the Amino Group: Similarly, scanning the C-C-N-H dihedral angle can provide information on the rotational barrier of the amino group and its preferred orientation.

Proton Transfer: A PES scan can model the intramolecular proton transfer from the carboxylic acid group to the amino group to form the zwitterionic tautomer. This involves systematically changing the O-H bond length and the N-H bond length to map the energy profile of the tautomerization process, as has been performed for related aminobenzoic acids. dergipark.org.tr

The results of these scans provide crucial data on the molecule's flexibility and the energy required for conformational or chemical transformations.

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions both within a molecule (intramolecular) and between molecules (intermolecular). nih.govmdpi.com The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG), to identify regions of noncovalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com

For this compound, NCI analysis would be critical for understanding its structural stability and crystal packing. Key interactions that can be characterized include:

Intramolecular Hydrogen Bonding: A significant noncovalent interaction in this molecule is the intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the adjacent carboxylic acid group (-COOH). An NCI plot would visualize this interaction as a specific surface between the hydrogen and oxygen atoms, indicating a stabilizing attractive force. researchgate.net

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a type of noncovalent interaction. NCI analysis can reveal the presence and nature of these interactions.

Intermolecular Interactions: In a condensed phase or crystal structure, NCI analysis can map the network of intermolecular hydrogen bonds (e.g., O-H···O interactions between carboxyl groups of two molecules) and other weak interactions that dictate how the molecules arrange themselves. researchgate.netbyu.edu

These analyses provide a qualitative and quantitative picture of the forces that define the molecule's three-dimensional structure and its interactions with its environment.

Tautomers are structural isomers that readily interconvert, often through the migration of a hydrogen atom. wikipedia.org this compound can exist in at least two primary tautomeric forms: the neutral form and a zwitterionic form, where the proton from the carboxylic acid group has transferred to the amino group.

Computational chemistry is used to predict the geometries and relative energies of these tautomers, thereby determining their relative stabilities. The stability is influenced by factors like intramolecular hydrogen bonding and the electronic effects of the substituents. For aminobenzoic acids, the neutral form is typically more stable in the gas phase, but the zwitterionic form can be stabilized in polar solvents or in the solid state. researchgate.net

Neutral Form: The standard structure with -COOH and -NH₂ groups. Its stability is enhanced by an intramolecular hydrogen bond between the carbonyl oxygen and a hydrogen from the amino group.

Zwitterionic Form: Contains -COO⁻ and -NH₃⁺ groups. This form is stabilized by the strong electrostatic attraction between the positive and negative charges.

Theoretical calculations, often using Density Functional Theory (DFT), can compute the energy difference between these forms. This helps predict which tautomer is likely to be dominant under specific conditions.

Tautomeric FormFunctional GroupsKey Stabilizing Feature
Neutral -COOH and -NH₂Intramolecular hydrogen bond (N-H···O=C)
Zwitterionic -COO⁻ and -NH₃⁺Intramolecular electrostatic attraction

Theoretical Spectroscopic Predictions

Computational methods are widely used to simulate various types of spectra, providing a powerful tool for interpreting experimental results and assigning spectral features.

Theoretical calculations, particularly using DFT methods, can accurately predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the vibrational modes can be made. researchgate.net

For this compound, key predicted vibrational modes would include:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group, typically predicted in the 3400-3600 cm⁻¹ range. researchgate.netmdpi.com

O-H Stretching: A broad band corresponding to the stretching of the hydroxyl group in the carboxylic acid, often predicted around 3100 cm⁻¹.

C=O Stretching: A strong, characteristic carbonyl stretch, expected in the 1660-1700 cm⁻¹ region. researchgate.netresearchgate.net

Aromatic C=C Stretching: Vibrations of the benzene (B151609) ring, typically found in the 1400-1600 cm⁻¹ range. researchgate.net

C-Cl and C-F Stretching: Vibrations involving the halogen substituents, predicted at lower frequencies.

Comparing the simulated spectra with experimental data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Asymmetric Stretch~3600Medium
N-H Symmetric Stretch~3500Medium
O-H Stretch (Carboxylic Acid)~3100Broad, Strong
C=O Stretch~1680Very Strong
Aromatic C=C Stretch1400-1600Medium to Strong
C-F Stretch1200-1300Strong
C-Cl Stretch700-800Medium

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable computational approach for predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) for ¹H and ¹³C NMR spectra can be simulated. dergipark.org.tr

For this compound, theoretical predictions can help assign the signals in experimental spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The aromatic protons are expected to appear in the 6.5-8.0 ppm range. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups. The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) would also show distinct signals.

¹³C NMR: The carbon atoms of the aromatic ring are predicted to resonate between 110 and 150 ppm. The carboxyl carbon (C=O) is expected at a much lower field, typically around 170 ppm. mdpi.comrsc.org The specific positions of the chloro and fluoro substituents will have a significant impact on the shifts of the carbons to which they are attached and adjacent carbons.

Calculations are often performed for the molecule in a simulated solvent to better match experimental conditions. dergipark.org.tr

AtomPredicted ¹³C Chemical Shift (δ, ppm)
C=O~170
C-NH₂~147-152
C-Cl~120-125
C-F~155-160 (with large C-F coupling)
Aromatic C-H115-135
Aromatic C (quaternary)110-140

Based on a thorough review of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. While research and spectral data have been published for structurally similar compounds—such as 2-amino-3-chlorobenzoic acid, 2-amino-4-fluorobenzoic acid, and various other isomers—these findings cannot be directly attributed to the specific molecule requested.

Constructing an article with "thorough, informative, and scientifically accurate content," including detailed data tables and research findings as instructed, requires access to published experimental results from Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy performed directly on this compound.

Without such specific data, it is not possible to fulfill the request in a way that is scientifically rigorous and strictly adheres to the provided outline for the specified compound. Generating content based on related molecules would be speculative and would not meet the standard of factual, research-based reporting.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chloro 4 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful and highly sensitive analytical technique for the characterization of fluorinated organic compounds. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, ¹⁹F NMR provides a large chemical shift range, making it exceptionally sensitive to subtle changes in the local electronic environment of the fluorine atom.

In the case of 2-Amino-3-chloro-4-fluorobenzoic acid, the ¹⁹F NMR spectrum is expected to exhibit a single resonance corresponding to the fluorine atom at the C-4 position on the benzene (B151609) ring. The precise chemical shift of this signal is influenced by the electronic effects of the adjacent substituents: the electron-donating amino (-NH₂) group at C-2, the electron-withdrawing chloro (-Cl) group at C-3, and the electron-withdrawing carboxylic acid (-COOH) group at C-1. Studies on simpler fluorobenzoates have shown that the position of substituents significantly impacts the fluorine chemical shift. For instance, the chemical shifts for free o-, m-, and p-fluorobenzoates have been reported at 6.0, 8.2, and 11.9 ppm, respectively. nih.gov The complex interplay of inductive and resonance effects from the multiple substituents on this compound would result in a unique chemical shift, serving as a key identifier for the molecule. Furthermore, coupling to neighboring aromatic protons (H-5) would likely result in a doublet of doublets splitting pattern, providing additional structural confirmation.

Investigation of Isotope Effects in NMR Spectra

Isotope effects in NMR spectroscopy arise from the differing vibrational properties of isotopomers, which lead to small but measurable changes in nuclear shielding. ucl.ac.uk The substitution of an atom with a heavier isotope, such as ¹³C for ¹²C or ²H for ¹H, typically causes a shift to a lower frequency (upfield shift) for the resonance of a nearby nucleus. ucl.ac.uk These effects are generally small, on the order of parts per billion (ppb). ucl.ac.uknih.gov

For this compound, the most relevant isotope effects would be observed in a sample enriched with ¹³C. The ¹⁹F NMR signal would be expected to show small satellite peaks flanking the main signal, arising from molecules containing a ¹³C atom at the C-4 position (a one-bond isotope effect, ¹J) or at the C-3 or C-5 positions (two-bond isotope effects, ²J). Similarly, the ¹H NMR signals for the aromatic protons would be affected by adjacent ¹³C atoms. vtt.fi Analysis of these small shifts can provide valuable information for assigning signals in complex spectra and for studying reaction mechanisms where isotopic labeling is used. nih.gov While the prediction of exact isotope shifts requires specific experimental data, studies on other organic molecules like D-glucose and various amino acids have established the general principles and typical magnitudes of these effects. nih.govvtt.fi

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₇H₅ClFNO₂), the exact mass can be calculated based on the masses of its most abundant isotopes.

The HRMS analysis provides an experimental mass measurement that can be compared to the calculated theoretical mass. A close match (typically within 5 ppm) confirms the molecular formula and rules out other potential formulas with the same nominal mass. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observed in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₇H₅ClFNO₂
Calculated Exact Mass ([M+H]⁺ for ³⁵Cl)190.0071
Calculated Exact Mass ([M+H]⁺ for ³⁷Cl)192.0041

In addition to molecular weight determination, analysis of the fragmentation pattern provides insight into the molecule's structure. Based on related compounds like 2-Amino-4-chlorobenzoic acid, likely fragmentation pathways for this compound under electron ionization would involve the initial loss of small, stable molecules such as water (H₂O) from the carboxylic acid and amino groups, or the loss of a carboxyl group (•COOH). nist.govnist.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions.

For this compound, SC-XRD analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring. The analysis would also reveal key structural features such as the planarity of the molecule and the conformation of the carboxylic acid and amino groups. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the structure would feature hydrogen bonds, such as between the carboxylic acid group of one molecule and the amino group or carboxylic acid of a neighboring molecule, forming dimers or extended chains. nih.govresearchgate.net An intramolecular hydrogen bond between the amino group and the carboxylic acid oxygen is also possible. researchgate.net The table below presents expected crystallographic parameters based on the published data for the closely related isomer, 2-Amino-4-chlorobenzoic acid. nih.govresearchgate.net

Table 2: Representative Crystallographic Data Expected for this compound (based on an analogue)
ParameterExpected Value/System
Crystal SystemMonoclinic
Space GroupP2₁/c or similar
a (Å)~15
b (Å)~4
c (Å)~23
β (°)~93
Volume (ų)~1380
Z (molecules/unit cell)8

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. mdpi.com

The primary application of PXRD for this compound would be to confirm the phase purity of a synthesized batch. The experimental PXRD pattern can be compared to a pattern simulated from the SC-XRD data. A match between the two patterns confirms that the bulk material consists of a single crystalline phase. mdpi.com Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different crystalline form (polymorph). Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science, and PXRD is the principal tool for its investigation.

Elucidation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The supramolecular architecture of this compound in the solid state is dictated by a sophisticated network of intermolecular interactions. Primarily, these interactions are comprised of hydrogen bonds, with potential contributions from halogen bonds. The presence of amino (-NH2), carboxylic acid (-COOH), chloro (-Cl), and fluoro (-F) functional groups provides multiple sites for both donating and accepting protons and for engaging in halogen bonding.

In analogous structures, such as 2-amino-4-chlorobenzoic acid, the crystal packing is significantly influenced by hydrogen bonding. researchgate.netnih.gov Molecules are often linked into centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid moieties. researchgate.netnih.gov Furthermore, the amino group can act as a hydrogen bond donor, forming N-H···O interactions. An intramolecular N-H···O hydrogen bond is also a common motif, leading to the formation of a stable S(6) ring. researchgate.netnih.gov

For this compound, a similar dimeric association via O-H···O hydrogen bonds between the carboxylic acid groups is highly probable. The amino group is expected to participate in intermolecular hydrogen bonding, potentially with the oxygen atoms of the carboxylic acid or the fluorine atom of a neighboring molecule. The relative positions of the chloro and fluoro substituents on the aromatic ring will influence the geometry and strength of these hydrogen bonds.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to represent different types of intermolecular interactions.

The key parameters derived from Hirshfeld surface analysis are the normalized contact distance (dnorm), which identifies regions of significant intermolecular contact, and two-dimensional fingerprint plots, which provide a quantitative summary of these interactions. Red spots on the dnorm surface indicate close contacts, which are primarily associated with hydrogen bonds. doi.org

The 2D fingerprint plots generated from a Hirshfeld analysis of this compound would provide a percentage contribution of different types of intermolecular contacts to the total Hirshfeld surface. Based on analyses of similar molecules, it is anticipated that O···H/H···O contacts, representing hydrogen bonds, would be the most significant contributors. analis.com.my Other important contacts would likely include H···H, C···H/H···C, and contacts involving the halogen atoms, such as Cl···H/H···Cl and F···H/H···F.

The following interactive data table illustrates a hypothetical breakdown of intermolecular contacts for this compound based on findings for structurally related molecules.

Intermolecular ContactPercentage Contribution
O···H / H···O35-45%
H···H20-30%
C···H / H···C10-15%
Cl···H / H···Cl5-10%
F···H / H···F3-7%
Other<5%

This quantitative data from Hirshfeld surface analysis provides invaluable insights into the nature and relative importance of the various intermolecular interactions that stabilize the crystal structure of this compound, complementing the structural elucidation provided by spectroscopic methods.

2 Amino 3 Chloro 4 Fluorobenzoic Acid As a Strategic Synthetic Intermediate

Role in the Synthesis of Complex Organic Architectures

2-Amino-3-chloro-4-fluorobenzoic acid is a valuable and versatile synthetic intermediate in organic chemistry. Its unique substitution pattern, featuring an amino group, a carboxylic acid function, and two different halogen atoms on the benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecular frameworks. This strategic arrangement allows for selective chemical transformations, making it a key building block in the synthesis of a variety of organic compounds.

Precursor for Advanced Heterocyclic Scaffolds

The presence of the ortho-amino benzoic acid moiety in this compound makes it an ideal precursor for the synthesis of a wide range of fused heterocyclic systems. One of the most prominent applications is in the preparation of substituted quinazolinones. The condensation of anthranilic acids with various reagents is a well-established method for constructing the quinazolinone core.

For instance, the reaction of this compound with chloroacetyl chloride, followed by treatment with an amine, can lead to the formation of functionalized quinazolinone derivatives. The general synthetic approach involves the initial acylation of the amino group, followed by cyclization to form the heterocyclic ring. The substituents on the resulting quinazolinone can be further modified, offering a pathway to a diverse library of compounds.

While specific examples detailing the use of this compound in the synthesis of other complex heterocyclic systems like benzodiazepines or acridones are not extensively documented in publicly available literature, its structural similarity to other anthranilic acids suggests its potential utility in analogous synthetic routes. The reactivity of the amino and carboxylic acid groups allows for the application of various cyclization strategies to access these important heterocyclic scaffolds.

Building Block for Fluoro-Containing Ligands and Specialty Chemicals

The fluorine and chlorine atoms on the aromatic ring of this compound play a crucial role in its application as a building block for specialty chemicals, including fluoro-containing ligands. The presence of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in the design of ligands for metal catalysis and materials science.

The synthetic versatility of this compound allows for its incorporation into larger, more complex molecular structures. For example, the carboxylic acid group can be converted to an ester or an amide, providing a point of attachment for other molecular fragments. The amino group can be diazotized and subjected to various substitution reactions, allowing for the introduction of a wide range of functional groups.

Utility in the Preparation of Key Precursors for Fine Chemicals

This compound serves as a valuable precursor in the multi-step synthesis of various fine chemicals. Its functional groups can be manipulated to introduce other functionalities, leading to the formation of key intermediates for the agrochemical and dye industries.

In the context of agrochemicals, substituted anthranilic acids are known precursors to certain herbicides and insecticides. The specific substitution pattern of this compound could potentially be exploited to synthesize novel active ingredients. For example, derivatives of this acid could be explored as precursors to compounds that exhibit herbicidal or pesticidal activity.

Similarly, in the dye industry, aromatic amines are fundamental building blocks for the synthesis of azo dyes and other colorants. The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of colored substances. The presence of the chloro and fluoro substituents could influence the color and fastness properties of the resulting dyes. However, it is important to note that specific examples of commercial dyes or agrochemicals derived directly from this particular starting material are not prominently featured in the available scientific and patent literature.

Contributions to Methodologies for Fluorine-Containing Molecules

The synthesis and reactions of this compound contribute to the broader field of organofluorine chemistry. The development of synthetic routes to this compound and the exploration of its reactivity provide valuable insights into the chemical behavior of polysubstituted aromatic compounds containing fluorine.

Methodologies for the selective functionalization of the different positions on the benzene ring of this compound are of particular interest. For example, developing conditions for the selective reaction at the amino group, the carboxylic acid group, or one of the halogenated positions would expand the synthetic utility of this building block.

Furthermore, studying the impact of the fluorine and chlorine substituents on the reactivity of the amino and carboxylic acid groups can provide a deeper understanding of the electronic effects in such systems. This knowledge is crucial for the rational design of synthetic strategies for other complex fluorine-containing molecules. While the currently available literature does not highlight a specific, named reaction or methodology that originates directly from studies on this compound, its use in synthetic chemistry implicitly contributes to the collective knowledge in this area.

Derivatives and Analogues of 2 Amino 3 Chloro 4 Fluorobenzoic Acid: Synthesis and Advanced Characterization

Systematic Synthesis of Structural Analogues

The synthesis of structural analogues of 2-amino-3-chloro-4-fluorobenzoic acid is a targeted process aimed at exploring the chemical space around this core structure. By systematically altering substituent positions and modifying functional groups, researchers can fine-tune the molecule's physicochemical properties for various applications in materials science and medicinal chemistry.

Investigation of Halogen Position and Substitution Pattern Variations

The strategic placement of halogen atoms on the aromatic ring is a cornerstone of designing analogues. The reactivity and regioselectivity of synthetic reactions are heavily influenced by the electronic effects of existing substituents. A common strategy for producing aminofluorobenzoic acids involves the nitration of a corresponding fluorohalogenobenzoic acid, followed by the catalytic reduction of the nitro group to an amine google.com. This approach allows for the synthesis of various isomers by starting with appropriately substituted precursors. For example, 3-chloro-4-fluorobenzoic acid can be synthesized in high yield through the hydrolysis of industrial materials like 3-chloro-4-fluorobenzonitrile (B37791) or 3-chloro-4-fluorobenzotrifluoride, which can then serve as a starting point for further functionalization google.com.

The reactivity of halogens in subsequent reactions, such as copper-catalyzed coupling to form quinazolinone structures, is highly dependent on their identity and position. Studies have shown that 2-iodo- and 2-bromo-benzoic acids exhibit good conversion rates in these reactions, while the corresponding 2-fluoro- and 2-chloro-benzoic acids may yield only trace amounts of the desired product acs.org. This differential reactivity provides a synthetic handle to selectively modify certain positions on the aromatic ring while leaving others intact. The synthesis of analogues with varied halogen patterns, such as 2-amino-5-chloro-3-fluorobenzoic acid chemscene.com and 4-amino-2-chloro-3-fluorobenzoic acid nih.gov, relies on the selection of specifically substituted starting materials and multi-step synthetic sequences.

Table 1. Synthetic Pathways to Halogenated Aminobenzoic Acid Analogues

Starting MaterialKey Transformation StepsProduct AnalogueReference
4-Fluorohalogenobenzoic Acid (unspecified halogen at position 5)1. Nitration (introduces -NO2 at position 2) 2. Catalytic Reduction (converts -NO2 to -NH2)2-Amino-4-fluoro-5-halogenobenzoic acid google.com
3-Chloro-4-fluorobenzonitrile1. Hydrolysis (converts -CN to -COOH)3-Chloro-4-fluorobenzoic acid google.com
Substituted 2-Halobenzoic Acids1. Copper-catalyzed coupling with amidines or guanidinesSubstituted Quinazolinones acs.org
2-Fluoroaminobenzene1. Reaction with 2,2,2-trichloro-1-ethoxyethanol (B147554) and hydroxylamine (B1172632) hydrochloride 2. Cyclization with sulfuric acid to form 7-Fluoroisatin 3. Oxidative cleavage with hydrogen peroxide2-Amino-3-fluorobenzoic acid orgsyn.org

Chemical Modifications of the Amino and Carboxyl Functional Groups

The amino (-NH₂) and carboxyl (-COOH) groups of this compound and its analogues are primary sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The amino group can act as a nucleophile in reactions with various electrophiles. For instance, derivatives of aminobenzoic acids have been synthesized by reacting them with aromatic halides, such as benzoyl chloride or benzyl (B1604629) chloride, in the presence of a base like pyridine (B92270) researchgate.net. This leads to the formation of amide or secondary amine linkages, respectively.

Furthermore, the amino group is a key component in the synthesis of heterocyclic systems. It is a required starting material for preparing quinoline (B57606) and quinazolinone derivatives, which are classes of compounds with significant biological activity. acs.orgresearchgate.net For example, new complexes and Schiff bases can be prepared from 2-amino-4-chlorobenzoic acid researchgate.net. The carboxyl group also offers a wealth of opportunities for derivatization. Beyond its role in salt and co-crystal formation, it can be converted into esters, amides, or acid halides, significantly altering the molecule's properties. For instance, reacting methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate with hydrazine (B178648) converts the methyl ester into a hydrazide, which can then be further reacted with various aldehydes to produce novel Schiff bases researchgate.net.

Supramolecular Chemistry of Derived Systems

The field of supramolecular chemistry investigates the assembly of molecules through noncovalent interactions. For derivatives of this compound, these interactions, primarily hydrogen and halogen bonds, dictate how molecules recognize each other and organize in the solid state, leading to the formation of complex, well-defined architectures.

Co-crystallization and Molecular Salt Formation with Complementary Synthons

Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining the target molecule with a second, different neutral molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice. nih.gov The formation of these multi-component structures is driven by intermolecular interactions, particularly hydrogen bonds. Aminobenzoic acids are versatile building blocks for co-crystal formation, readily interacting with a variety of coformers, including acids and pyridine derivatives. researchgate.net

The outcome of the interaction between an acid and a base, such as an aminobenzoic acid and a pyridine derivative, can be either a neutral co-crystal or a molecular salt, where a proton is transferred from the acid to the base. mdpi.com The position of substituents, such as chlorine atoms, on the aromatic rings of both components can influence whether a co-crystal or a salt is formed. mdpi.com For example, co-crystals of chlordiazepoxide with p-aminobenzoic acid have been successfully prepared, demonstrating the utility of aminobenzoic acids as coformers. mdpi.com The selection of an appropriate solvent is also crucial, as it can influence the solubility of the components and the nucleation and growth of the final solid phase. nih.gov

Table 2. Examples of Co-crystal and Molecular Salt Formation

Acid ComponentBase/Coformer ComponentResulting StructureKey InteractionsReference
3-Chlorobenzoic acid4-Amino-2-chloropyridineCo-crystalIntermolecular N-H···O hydrogen bonding mdpi.com
4-Chlorobenzoic acid2-Amino-4-chloropyridineMolecular SaltProton transfer from acid to base; O···H-N hydrogen bonding mdpi.com
2-Aminobenzothiazol4-Fluorobenzoic acidCo-crystalN–H···O and O-H···O hydrogen bonds eurjchem.com
Chlordiazepoxidep-Aminobenzoic acidCo-crystalHydrogen bonding mdpi.com

Engineering of Crystal Structures for Directed Noncovalent Interactions

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. ucl.ac.uk For halogenated aminobenzoic acids, hydrogen bonds and halogen bonds are the primary tools for directing the assembly of molecules into desired architectures. Hydrogen bonds are strong and directional, making them reliable design elements. ucl.ac.uk In the crystal structure of 2-amino-4-chlorobenzoic acid, for instance, an intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring motif. researchgate.netnih.gov Furthermore, intermolecular O—H⋯O hydrogen bonds link molecules into centrosymmetric dimers, which then stack to build the extended crystal lattice. researchgate.netnih.gov

Halogen bonds, which are interactions between an electrophilic region on a halogen atom (I, Br, Cl) and a nucleophile, are also increasingly used as a tool for crystal design. mdpi.comucl.ac.uk The strength of the halogen bond decreases in the order I > Br > Cl >> F, making fluorine a very weak halogen bond donor. ucl.ac.uk However, the chloro-substituent in derivatives of this compound can act as an electrophilic site, participating in halogen bonding that influences crystal packing. mdpi.com The interplay between strong hydrogen bonds and weaker, yet significant, halogen bonds provides a sophisticated mechanism for tuning the crystal packing and, consequently, the material's properties. mdpi.comacs.org

Advanced Materials Applications and Coordination Chemistry of 2 Amino 3 Chloro 4 Fluorobenzoic Acid

Metal-Organic Frameworks (MOFs) Design and Synthesis

There is no available research on the use of 2-Amino-3-chloro-4-fluorobenzoic acid in the design and synthesis of Metal-Organic Frameworks.

Design of Linkers and Ligands Utilizing the Carboxylic Acid Moiety

No published studies demonstrate the design of MOF linkers or ligands from this compound.

Incorporation into Amino Acid-Functionalized MOF Structures

There are no reports on the incorporation of this compound into amino acid-functionalized MOF structures.

Role as a Coordination Modulator in MOF Crystal Growth

The potential role of this compound as a coordination modulator in MOF crystal growth has not been investigated in any published research.

Development of Coordination Polymers and Hybrid Organic-Inorganic Materials

There is no information available regarding the use of this compound in the development of coordination polymers or hybrid organic-inorganic materials.

Fabrication of Catalytic Materials from Functionalized Systems

No research has been published on the fabrication of catalytic materials from systems functionalized with this compound.

Green Chemistry Principles Applied to 2 Amino 3 Chloro 4 Fluorobenzoic Acid Chemistry

Sustainable Synthetic Methodologies

Sustainable synthesis aims to design and implement chemical processes that reduce or eliminate the use and generation of hazardous substances. This involves a focus on reaction efficiency, the use of benign media, and the application of catalysis.

Atom economy is a core metric in green chemistry that evaluates how efficiently atoms from the reactants are incorporated into the desired final product. bohrium.com The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the product.

A common synthetic pathway to aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. For 2-Amino-3-chloro-4-fluorobenzoic acid, a plausible route starts from 3-Chloro-4-fluorobenzoic acid.

Reaction: C₇H₄ClFO₂ + HNO₃ → C₇H₃ClFNO₄ + H₂O

Step 2: Reduction of 3-Chloro-4-fluoro-2-nitrobenzoic acid The most atom-economical method for reducing a nitro group is catalytic hydrogenation, using hydrogen gas (H₂) and a recyclable catalyst like Palladium on carbon (Pd/C). acsgcipr.org

Reaction: C₇H₃ClFNO₄ + 3H₂ → C₇H₅ClFNO₂ + 2H₂O

The atom economy for this process is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
Desired Product
This compoundC₇H₅ClFNO₂189.57
Reactants
3-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56
Nitric AcidHNO₃63.01
HydrogenH₂2.02
Total Reactant Mass 243.63

Calculation: (189.57 / (174.56 + 63.01 + 3 * 2.02)) x 100 = 77.8%

The choice of solvent is crucial in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Nitration: Conventional nitration reactions use a large excess of concentrated sulfuric acid, which acts as both a catalyst and the reaction medium. truman.edu This generates large volumes of highly corrosive and hazardous spent acid waste. bohrium.com Green alternatives focus on minimizing or replacing sulfuric acid.

Solvent-Free Conditions: The use of solid-supported nitrating agents, such as bismuth nitrate (B79036) or zirconyl nitrate, can enable reactions under solvent-free conditions, often requiring only grinding of the reactants at ambient temperatures. researchgate.net

Alternative Media: Dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium has been reported as an effective and greener nitrating system. TFE is non-hazardous and can be easily recondensed and recycled, while N₂O₅ can be used almost stoichiometrically, drastically reducing acidic waste. nih.gov

Aqueous Systems: For some substrates, nitration can be achieved in dilute aqueous nitric acid, eliminating the need for a strong co-acid like sulfuric acid and thus preventing a considerable amount of toxic waste. nih.gov

Reduction: The catalytic reduction of nitroarenes can be performed in a variety of solvents. From a green chemistry perspective, preferable solvents include:

Water: An aqueous suspension can be an excellent medium for the catalytic reduction of nitrobenzoic acids, especially when the substrate is converted to its salt form to improve solubility. osti.gov

Ethanol (B145695): As a bio-based and relatively benign solvent, ethanol is a common choice for hydrogenation reactions. Iron and palladium phthalocyanine (B1677752) catalysts have been effectively used for nitro reductions in ethanol. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent alternative for hydrogenation due to its non-toxic nature, non-flammability, and tunable properties.

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused. acsgcipr.org

Nitration Catalysts: While traditional nitration uses stoichiometric or large excess amounts of sulfuric acid, research has focused on developing recyclable solid acid catalysts.

Zeolites and Clays (B1170129): Zeolites like H-Y and clays ("Claycop") can be used to catalyze nitration with metal nitrates, offering a heterogeneous system that can be filtered off and potentially reused. tandfonline.com

Supported Acids: Silica sulfuric acid is another example of a solid-supported catalyst that can facilitate nitration under solvent-free conditions. researchgate.net

Reduction Catalysts: The catalytic reduction of nitro groups is a well-established field where recyclable heterogeneous catalysts are standard.

Precious Metal Catalysts (PMCs): Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation. organic-chemistry.org Other metals like rhodium (Rh) and ruthenium (Ru) are also effective. iaea.org These catalysts are easily recovered by filtration at the end of the reaction and can be reused multiple times, although regeneration may be required.

Non-Precious Metal Catalysts: Raney-Nickel is a cost-effective alternative to PMCs. google.com More recently, catalysts based on iron, such as iron phthalocyanines, have been shown to be efficient and recyclable for nitro reductions. researchgate.net

Immobilized Catalysts: Polymer-supported catalysts offer the advantage of easy recovery and reuse, minimizing metal leaching into the product. For instance, polymer-supported formate (B1220265) can act as a recyclable hydrogen donor for reductions. scilit.com

Reaction StepConventional MethodGreen Alternative with Recyclable Catalyst
Nitration Concentrated H₂SO₄/HNO₃Solid acid catalysts (e.g., Zeolites, supported acids) with metal nitrates.
Reduction Stoichiometric metals (e.g., Fe, Sn in acid)Heterogeneous catalysts (e.g., Pd/C, Raney-Ni, FePc) with H₂ or transfer hydrogenation agents.

Waste Reduction and Valorization Strategies in Production

A key goal of green chemistry is waste prevention. When waste is unavoidable, strategies for its reduction, recycling, or valorization (upgrading to higher-value products) are essential.

The primary waste stream in the proposed synthesis of this compound originates from the nitration step, which can produce isomeric byproducts and large quantities of spent acid.

Waste Reduction:

Recycling Mother Liquor: A reported green methodology for nitration involves designing the process so the product precipitates from the reaction medium. This allows the product to be removed by direct filtration, and the acidic mother liquor can be reused for subsequent batches, significantly reducing waste. bohrium.com

Catalyst Recycling: As discussed previously, the use of heterogeneous, recyclable catalysts in both the nitration and reduction steps is a cornerstone of waste reduction. It minimizes the amount of catalyst needed and prevents metal contamination in waste streams. acsgcipr.orgresearchgate.net

Waste Valorization:

Separation of Isomers: Nitration of substituted benzoic acids often leads to a mixture of isomers. Instead of discarding unwanted isomers as waste, methods can be developed to separate them. For example, a patented process for m-methylbenzoic acid nitration solid waste describes a method of comprehensive utilization where different nitro-isomers are separated by sequential pH adjustment and precipitation. google.com This turns byproducts into valuable co-products.

Spent Acid Treatment: While direct recycling is preferable, spent nitrating acid can be re-concentrated or used in other industrial processes that require acidic conditions, such as wastewater treatment.

Valorization of Organic Residues: Industrial production of benzoic acid and its derivatives can generate organic residues. Research has shown that these residues can be a source of other high-value aromatic compounds. For instance, industrial residues from toluene (B28343) oxidation to benzoic acid have been processed to recover valuable compounds like 9-fluorenone (B1672902) and biphenyl (B1667301) carboxylic acids using simple acid-base extraction techniques. google.com Similar principles could be applied to valorize organic byproducts from the synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-3-chloro-4-fluorobenzoic acid with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like regioisomers or halogen scrambling. Use HPLC (High-Performance Liquid Chromatography) with UV detection to monitor reaction progress and purity. Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) can improve yield and purity. Reference melting points (e.g., mp 185–187°C for structurally similar compounds) for quality control .

Q. How can researchers verify the structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR shifts with literature data for halogenated benzoic acids (e.g., 4-fluorobenzoic acid derivatives) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, Cl, and F percentages .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for halogenated aromatic amines, which may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The meta -chloro and para -fluoro groups create electron-deficient aromatic rings, directing nucleophilic attack to specific positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimentally, monitor reaction intermediates via LC-MS and compare with theoretical outcomes .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Data Validation : Cross-check refinement results using multiple software (e.g., SHELXL vs. OLEX2) to identify systematic errors .
  • Twinned Data : Use SHELXD for structure solution and ORTEP-III for visualizing thermal ellipsoids to detect disorder .
  • High-Resolution Data : Collect synchrotron X-ray data (<1.0 Å) to refine hydrogen bonding and halogen interactions .

Q. How can substituent effects on biological activity be systematically studied?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) and compare bioactivity profiles (e.g., enzyme inhibition assays).
  • Computational Docking : Use programs like AutoDock to model interactions with target proteins (e.g., bacterial enzymes) .
  • Thermodynamic Analysis : Measure binding constants via ITC (Isothermal Titration Calorimetry) to quantify substituent contributions .

Q. What advanced techniques characterize intermolecular interactions in solid-state structures?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Map close contacts (e.g., Cl···H, F···H) to identify dominant packing forces.
  • PXRD (Powder X-ray Diffraction) : Compare experimental and simulated patterns to validate polymorph purity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration pathways .

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